Cas no 2171982-69-5 (1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde)
1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde
- 2171982-69-5
- 1-[2-(1,2-thiazol-5-yl)ethyl]cyclobutane-1-carbaldehyde
- EN300-1620457
-
- Inchi: 1S/C10H13NOS/c12-8-10(4-1-5-10)6-2-9-3-7-11-13-9/h3,7-8H,1-2,4-6H2
- InChI Key: WMGWCNHHPBPDQF-UHFFFAOYSA-N
- SMILES: S1C(=CC=N1)CCC1(C=O)CCC1
Computed Properties
- Exact Mass: 195.07178521g/mol
- Monoisotopic Mass: 195.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 58.2Ų
1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1620457-0.05g |
1-[2-(1,2-thiazol-5-yl)ethyl]cyclobutane-1-carbaldehyde |
2171982-69-5 | 0.05g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1620457-0.1g |
1-[2-(1,2-thiazol-5-yl)ethyl]cyclobutane-1-carbaldehyde |
2171982-69-5 | 0.1g |
$1459.0 | 2023-06-04 | ||
| Enamine | EN300-1620457-0.25g |
1-[2-(1,2-thiazol-5-yl)ethyl]cyclobutane-1-carbaldehyde |
2171982-69-5 | 0.25g |
$1525.0 | 2023-06-04 | ||
| Enamine | EN300-1620457-0.5g |
1-[2-(1,2-thiazol-5-yl)ethyl]cyclobutane-1-carbaldehyde |
2171982-69-5 | 0.5g |
$1591.0 | 2023-06-04 | ||
| Enamine | EN300-1620457-1.0g |
1-[2-(1,2-thiazol-5-yl)ethyl]cyclobutane-1-carbaldehyde |
2171982-69-5 | 1g |
$1658.0 | 2023-06-04 | ||
| Enamine | EN300-1620457-2.5g |
1-[2-(1,2-thiazol-5-yl)ethyl]cyclobutane-1-carbaldehyde |
2171982-69-5 | 2.5g |
$3249.0 | 2023-06-04 | ||
| Enamine | EN300-1620457-5.0g |
1-[2-(1,2-thiazol-5-yl)ethyl]cyclobutane-1-carbaldehyde |
2171982-69-5 | 5g |
$4806.0 | 2023-06-04 | ||
| Enamine | EN300-1620457-10.0g |
1-[2-(1,2-thiazol-5-yl)ethyl]cyclobutane-1-carbaldehyde |
2171982-69-5 | 10g |
$7128.0 | 2023-06-04 | ||
| Enamine | EN300-1620457-50mg |
1-[2-(1,2-thiazol-5-yl)ethyl]cyclobutane-1-carbaldehyde |
2171982-69-5 | 50mg |
$1247.0 | 2023-09-22 | ||
| Enamine | EN300-1620457-100mg |
1-[2-(1,2-thiazol-5-yl)ethyl]cyclobutane-1-carbaldehyde |
2171982-69-5 | 100mg |
$1307.0 | 2023-09-22 |
1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde
Introduction to 1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde (CAS No. 2171982-69-5)
1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde, identified by the CAS number 2171982-69-5, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aldehyde features a cyclobutane ring substituted with an ethyl group and a thiazole moiety, making it a versatile scaffold for the development of novel bioactive molecules.
The compound’s unique structural framework positions it as a promising candidate for further exploration in drug discovery. The presence of both the cyclobutane and thiazole rings introduces multiple sites for functionalization, enabling chemists to design derivatives with tailored biological activities. This flexibility is particularly valuable in the pursuit of new therapeutic agents targeting various diseases.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde and biological targets. Studies suggest that the aldehyde functionality may facilitate covalent bonding with nucleophilic residues in proteins, potentially leading to the development of potent inhibitors or probes for biochemical pathways. Additionally, the thiazole ring is known to exhibit antimicrobial and anti-inflammatory properties, which could be leveraged in designing drugs for infectious diseases or chronic inflammatory conditions.
In the realm of medicinal chemistry, the synthesis of analogs derived from 1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde has been a focus of several research groups. By modifying substituents on the cyclobutane or thiazole rings, chemists aim to optimize pharmacokinetic profiles and enhance target specificity. For instance, electronic properties introduced by different substituents can influence binding affinity and metabolic stability, critical factors for drug efficacy and safety.
The compound’s potential applications extend beyond traditional small-molecule drug development. Its structural motif has been explored as a building block for peptidomimetics and other biologically active polymers. The cyclobutane ring provides rigidity, which can improve molecule-receptor interactions, while the thiazole moiety contributes to solubility and bioavailability. Such features make it an attractive candidate for next-generation therapeutics.
Current research in this area highlights the importance of understanding structure-activity relationships (SAR) for compounds like 1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde. High-throughput screening (HTS) and virtual screening techniques have been employed to identify promising derivatives with enhanced biological activity. These approaches leverage large datasets and machine learning algorithms to predict binding affinities and optimize lead compounds efficiently.
The synthesis of 1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde involves multi-step organic transformations that showcase modern synthetic methodologies. Advances in catalysis and green chemistry have enabled more efficient and sustainable routes to this compound, reducing waste and improving yields. Such innovations are crucial for scaling up production while adhering to environmental regulations.
In conclusion, 1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde (CAS No. 2171982-69-5) represents a significant opportunity for innovation in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for developing new drugs targeting various diseases. As research continues to uncover its therapeutic potential, this compound is poised to play a pivotal role in advancing medicinal chemistry and drug discovery efforts worldwide.
2171982-69-5 (1-2-(1,2-thiazol-5-yl)ethylcyclobutane-1-carbaldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)